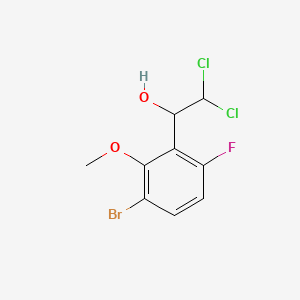
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is a chemical compound with a complex structure that includes bromine, fluorine, methoxy, and dichloroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of dichloroethanol. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2-fluoroethanone
- (3-Bromo-6-fluoro-2-methoxyphenyl)(thiomorpholino)methanone
- 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, fluorine, methoxy, and dichloroethanol groups
Properties
Molecular Formula |
C9H8BrCl2FO2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
1-(3-bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H8BrCl2FO2/c1-15-8-4(10)2-3-5(13)6(8)7(14)9(11)12/h2-3,7,9,14H,1H3 |
InChI Key |
LQSOPHMDVUUQAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(C(Cl)Cl)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)

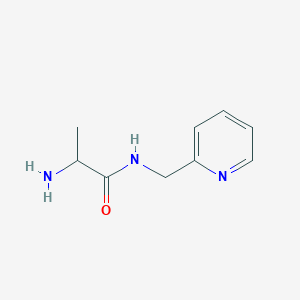
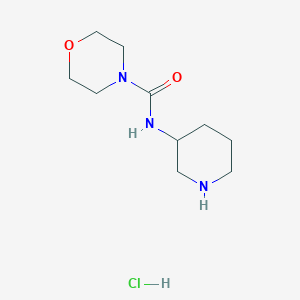
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
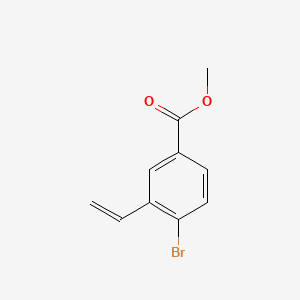
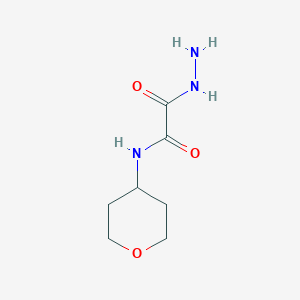
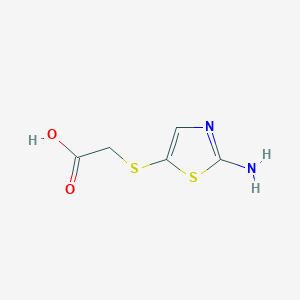
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)

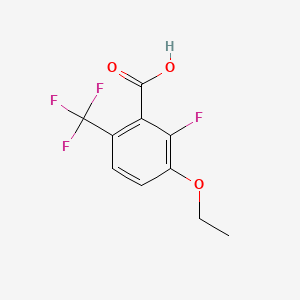
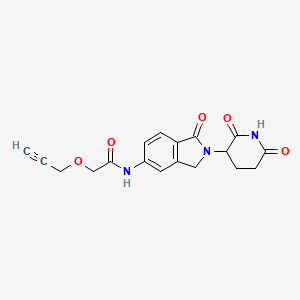
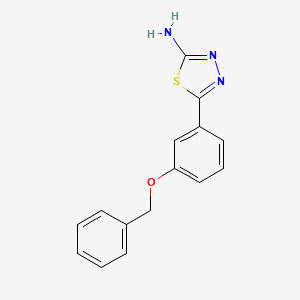
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
